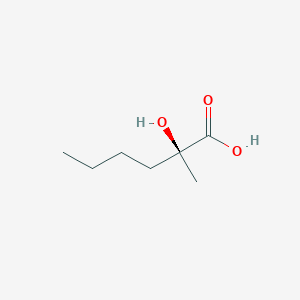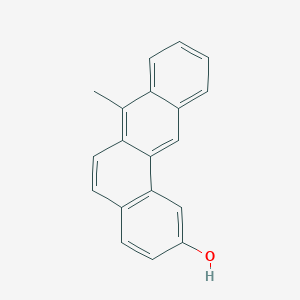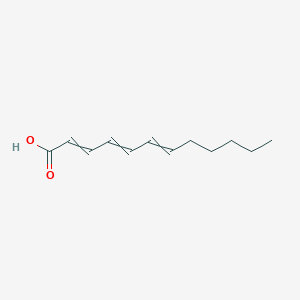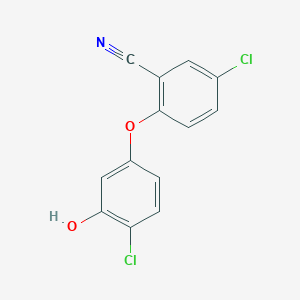![molecular formula C13H17N3O4 B14466444 Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester CAS No. 69142-87-6](/img/structure/B14466444.png)
Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. Pyridazine derivatives have been extensively studied for their diverse pharmacological activities, making them valuable in medicinal chemistry and other scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-diketones or 4-ketoacids with hydrazines, leading to the formation of the pyridazine ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
化学反应分析
Types of Reactions: Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen atoms in the ring, which can act as nucleophilic or electrophilic sites .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of dihydropyridazine compounds.
科学研究应用
Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities . Additionally, this compound is used in the development of agrochemicals and materials science .
作用机制
The mechanism of action of pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding . These interactions can modulate various biological processes, leading to the compound’s observed pharmacological effects .
相似化合物的比较
Similar Compounds: Similar compounds to pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester include other pyridazine derivatives such as pyridazinone, pyrimidine, and pyrazine . These compounds share the core pyridazine ring but differ in their substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific ring fusion and ester functional groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical transformations and its potential therapeutic applications make it a valuable target for further research and development .
属性
CAS 编号 |
69142-87-6 |
|---|---|
分子式 |
C13H17N3O4 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
diethyl 3,4-dihydropyrido[3,2-c]pyridazine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H17N3O4/c1-3-19-12(17)15-9-7-10-11(6-5-8-14-10)16(15)13(18)20-4-2/h5-6,8H,3-4,7,9H2,1-2H3 |
InChI 键 |
CLBZWLOJFUFJKL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCC2=C(N1C(=O)OCC)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


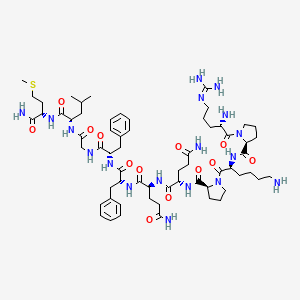
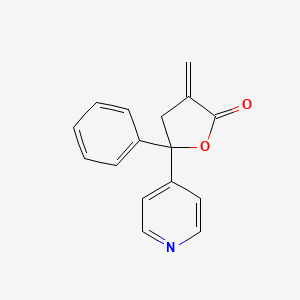
![{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene](/img/structure/B14466371.png)
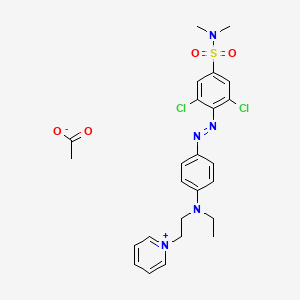
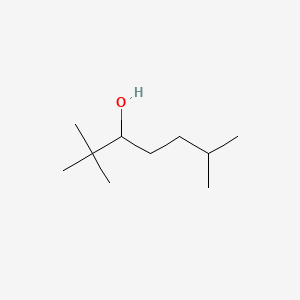
![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)
